molecular formula C8H4F3NS B071529 4,5,7-Trifluoro-2-methylbenzothiazole CAS No. 159790-13-3

4,5,7-Trifluoro-2-methylbenzothiazole

Cat. No.: B071529
CAS No.: 159790-13-3
M. Wt: 203.19 g/mol
InChI Key: MQLYXCLFKUAMQJ-UHFFFAOYSA-N
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Description

4,5,7-Trifluoro-2-methylbenzothiazole is a fluorinated benzothiazole derivative with the molecular formula C8H4F3NS. This compound is characterized by the presence of three fluorine atoms at positions 4, 5, and 7 on the benzene ring, and a methyl group at position 2 on the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trifluoro-2-methylbenzothiazole typically involves the introduction of fluorine atoms into the benzothiazole framework. One common method is the fluorination of 2-methylbenzothiazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trifluoro-2-methylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,7-Trifluoro-2-methylbenzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,7-Trifluoro-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or disruption of cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzothiazole
  • 4,6-Difluoro-2-methylbenzothiazole
  • 2-Methylbenzothiazole

Uniqueness

4,5,7-Trifluoro-2-methylbenzothiazole is unique due to the presence of three fluorine atoms, which significantly influence its chemical and biological properties. This makes it distinct from other similar compounds that may have fewer fluorine atoms or different substitution patterns .

Properties

IUPAC Name

4,5,7-trifluoro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c1-3-12-7-6(11)4(9)2-5(10)8(7)13-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLYXCLFKUAMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC(=C2S1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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